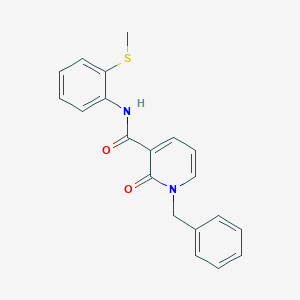
1-benzyl-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase (GLS), an enzyme involved in glutamine metabolism. The inhibition of GLS has been shown to have anti-cancer effects, making BPTES a promising candidate for cancer therapy.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
One-Pot Reactions : Research has shown that related compounds can be obtained through one-pot reactions involving components like benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, and ω-bromoacetophenone, leading to various products with potential applications in pharmaceutical and material science fields (Krauze et al., 2007).
Functionalization Reactions : Studies on the functionalization of pyridine derivatives, similar to the core structure of the compound , have been explored, revealing pathways to synthesize novel compounds with potential applications in drug development and organic materials (Yıldırım et al., 2005).
Material Science and Polymer Chemistry
Polymer Synthesis : Research into the synthesis of polyamides and poly(amide-imide)s from related compounds demonstrates the utility of such chemicals in creating new materials with desirable thermal and mechanical properties, indicating potential industrial applications (Saxena et al., 2003).
Crystal Structure Analysis : Investigations into the crystal structures of similar compounds have provided insights into intermolecular interactions, which could inform the design of molecular materials with specific properties, such as increased stability or targeted functionality (Liu et al., 2004).
Drug Discovery and Biological Studies
Histone Deacetylase Inhibition : Compounds structurally related to "1-benzyl-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide" have been identified as histone deacetylase inhibitors, highlighting potential applications in cancer therapy and the development of novel anticancer drugs (Zhou et al., 2008).
Eigenschaften
IUPAC Name |
1-benzyl-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-25-18-12-6-5-11-17(18)21-19(23)16-10-7-13-22(20(16)24)14-15-8-3-2-4-9-15/h2-13H,14H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZNZROGFTWBJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-chloro-2-methylphenyl)amino]-N-(2-cyclohex-1-en-1-ylethyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2400585.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2400586.png)
![4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)pyrrolidin-2-one](/img/structure/B2400589.png)
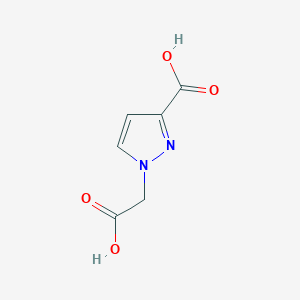
![2-{[4-(2,5-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2400593.png)
![N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide](/img/structure/B2400594.png)
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2400595.png)
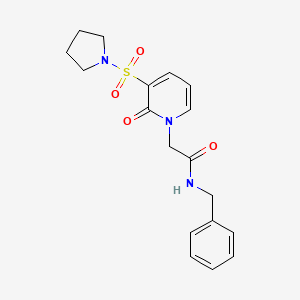
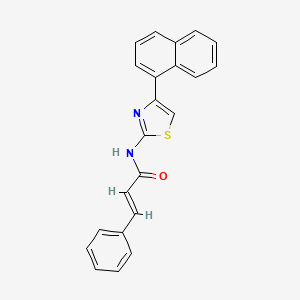
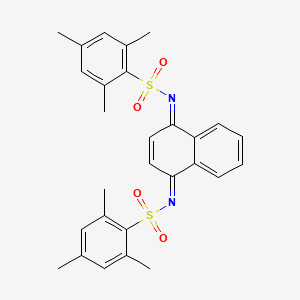
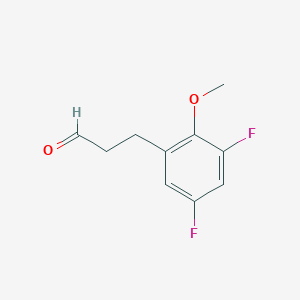
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2400605.png)
![N-(benzo[d]thiazol-2-yl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2400607.png)